3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(1-butyl-2,5-dimethylpyrrol-3-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-4-5-6-16-10(2)7-12(11(16)3)8-13(9-15)14(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSKSICYXFGCLY-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C1C)C=C(C#N)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the Fischer indole synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The butyl group and cyano group are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Three structurally related compounds are discussed below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. |
|---|---|---|---|---|
| 3-(1-Butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid (Target) | C₁₅H₂₀N₂O₂ | 260.34* | Butyl, carboxylic acid | Not provided |
| 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid | C₁₆H₂₀N₂O₂ | 272.34 | Cyclohexyl, carboxylic acid | 732291-33-7 |
| 3-[1-(1,3-Dioxaindan-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-cyclopropylprop-2-enamide | C₂₁H₁₇N₃O₄S | 407.44 | 1,3-Dioxaindan, cyclopropylamide | Not provided |
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Butyl vs. Cyclohexyl (Target vs. CAS 732291-33-7): The butyl group in the target compound is linear and less sterically hindered compared to the cyclohexyl substituent in its analogue. This difference likely reduces the target compound’s hydrophobicity (logP) and enhances solubility in polar solvents.
- Carboxylic Acid vs. Cyclopropylamide (Target vs. C₂₁H₁₇N₃O₄S): The carboxylic acid group in the target compound increases acidity (estimated pKa ~2-3) compared to the amide derivative (pKa ~15-17). This makes the target compound more reactive in acidic environments and a stronger hydrogen-bond donor. The cyclopropylamide in the analogue may improve metabolic stability, a desirable trait in drug candidates .
- This could improve crystallinity or interaction with biological targets compared to alkyl-substituted pyrroles .
Data Tables
Table 1: Comparative Structural and Physical Properties
| Property | Target Compound | Cyclohexyl Analogue | Amide Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 260.34 | 272.34 | 407.44 |
| Key Functional Groups | Carboxylic acid, cyano | Carboxylic acid, cyano | Cyclopropylamide, cyano |
| Predicted logP* | ~2.5 | ~3.2 | ~1.8 |
| Potential Applications | Coordination chemistry, synthesis | Membrane-active agents | pH-stable intermediates |
*Estimated using fragment-based methods.
Biological Activity
3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid (CAS No. 743444-31-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.30 g/mol
- CAS Number : 743444-31-7
The structure includes a pyrrole ring, which is known for its biological significance and versatility in drug design.
Anticancer Properties
Recent studies have indicated that compounds containing pyrrole moieties exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway .
- Research Findings : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Moderate |
| Metabolism | Hepatic |
| Elimination Half-life | Approximately 4 hours |
Safety Profile
While promising, safety assessments are essential for any therapeutic candidate:
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 3-(1-butyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-cyanoprop-2-enoic acid?
- Methodology :
- Step 1 : Construct the pyrrole core via Paal-Knorr synthesis or cyclization of γ-diketones with amines. Substituents (butyl, methyl groups) are introduced during ring formation .
- Step 2 : Functionalize the pyrrole at the 3-position with a cyanoacrylic acid moiety. This can be achieved via Knoevenagel condensation between a pyrrole-3-carbaldehyde derivative and cyanoacetic acid, using catalysts like piperidine or ammonium acetate .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to isolate intermediates and final product .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement to resolve stereochemistry and confirm substituent positions .
- NMR spectroscopy : Analyze and spectra to verify substituent integration and coupling patterns (e.g., pyrrole protons at δ 6.0–7.0 ppm, cyano group at ~δ 110–120 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected: ~316.4 g/mol based on ) .
Q. How can researchers determine solubility and stability under experimental conditions?
- Methodology :
- Solubility screening : Test in solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy or gravimetric analysis.
- Stability assays : Incubate at varying pH (2–12) and temperatures (4–40°C), monitoring degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for higher yields?
- Methodology :
- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in the Knoevenagel step. Software like Gaussian or ORCA can predict optimal catalysts (e.g., Lewis acids) .
- High-throughput screening : Combine quantum mechanics/molecular mechanics (QM/MM) with robotic automation to test solvent systems (e.g., toluene vs. DMF) and temperature gradients .
Q. How to resolve contradictions in reported biological activity data?
- Case Example : If cytotoxicity varies between cell lines, consider:
- Metabolic stability : Perform hepatic microsome assays to assess compound half-life.
- Membrane permeability : Use Caco-2 monolayers or PAMPA to evaluate passive diffusion .
- Target engagement : Apply surface plasmon resonance (SPR) or thermal shift assays to measure binding affinity to proposed targets .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodology :
- Chiral catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) during the Knoevenagel step to induce asymmetry .
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via circular dichroism (CD) .
Q. How to design derivatives to study structure-activity relationships (SAR)?
- Methodology :
- Scaffold modification : Replace the butyl group with shorter/longer alkyl chains or aromatic moieties.
- Functional group swapping : Substitute the cyano group with nitro or carboxylic acid to probe electronic effects.
- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
